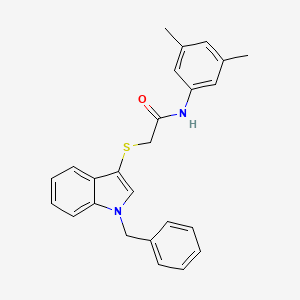
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. The structure of the compound is also described, detailing the functional groups and their positions.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis
This involves discussing the reactions that the compound undergoes. This includes its reactivity with various reagents, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Cascade Reactions
One significant application of thioureido-acetamides, closely related to the compound , is in the synthesis of various heterocycles through one-pot cascade reactions. Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides serve as versatile starting materials for synthesizing heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines with excellent atom economy (J. Schmeyers & G. Kaupp, 2002). These reactions underscore the compound's utility in generating structurally diverse and potentially bioactive heterocycles.
Antimicrobial and Antioxidant Agents
The design and synthesis of compounds bearing benzimidazole, benzothiazole, and indole moieties, including structures analogous to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, have shown promising antimicrobial and antioxidant activities. Naraboli and Biradar (2017) synthesized derivatives with potent anti-microbial activity against bacteria and fungi and exhibited very good antioxidant activity, demonstrating the therapeutic potential of such compounds (B. S. Naraboli & J. S. Biradar, 2017).
Biological Activities and Drug Design
Further research into similar acetamide derivatives revealed a variety of biological activities, including antifungal and plant growth regulating effects. Fa-qian et al. (2005) synthesized novel triazole compounds containing thioamide groups, which demonstrated these activities, highlighting the potential of acetamide derivatives in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).
pKa Determination and Chemical Properties
The chemical properties, such as acidity constants (pKa values), of newly synthesized acetamide derivatives have also been a focus of research. Duran and Canbaz (2013) determined the pKa values of benzothiazole-2-yl acetamide derivatives, providing crucial information for understanding the compound's behavior in biological systems (M. Duran & M. Canbaz, 2013).
Safety And Hazards
This involves discussing the safety and hazards associated with the compound. This includes its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or further studies to better understand its properties or mechanism of action.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-12-19(2)14-21(13-18)26-25(28)17-29-24-16-27(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNZBYUEQAAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)
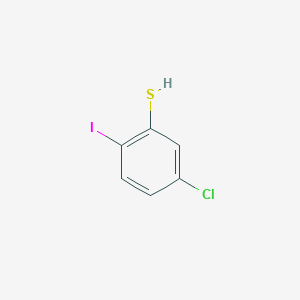
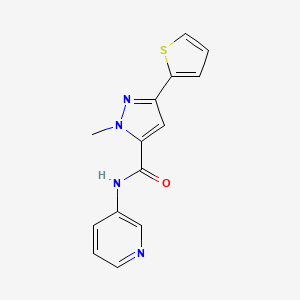

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
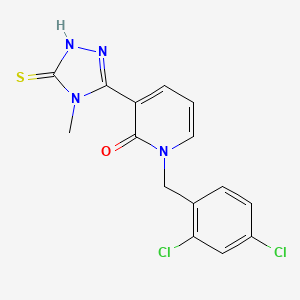
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
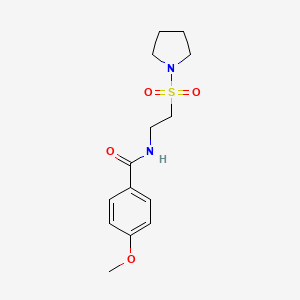
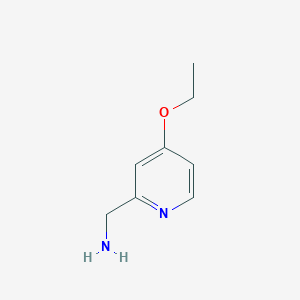

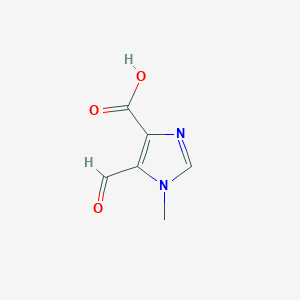
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
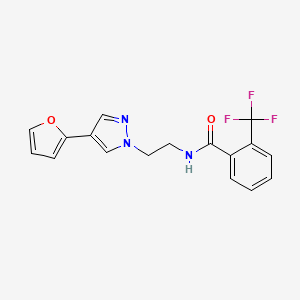
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)